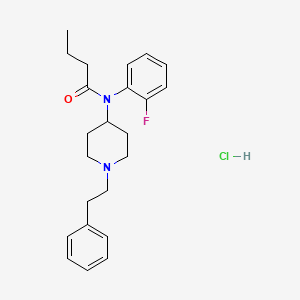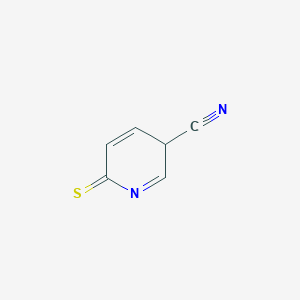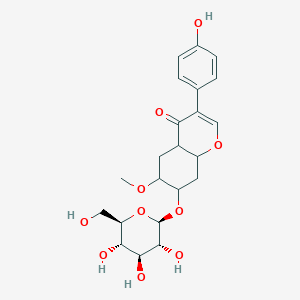
Glycitein 7-O--glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a glycosyloxyisoflavone, characterized by a methoxy group at position 6, a hydroxy group at position 4’, and a β-D-glucopyranosyloxy group at position 7 . Glycitin is known for its health-associated properties and can be transformed into glycitein by human intestinal flora through the action of beta-glucosidases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glycitin can be synthesized through various methods, including high-performance liquid chromatography (HPLC) and UV spectrophotometric analysis. These methods allow for the quantitative determination of isoflavones in soy products . The chromatographic separation is typically achieved using a gradient of water and acetonitrile, both containing 0.1% formic acid .
Industrial Production Methods: In industrial settings, glycitin is extracted from soybeans during the processing of soy products. The extraction process involves the use of solvents and chromatographic techniques to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Glycitin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of glycitin by beta-glucosidases results in the formation of glycitein .
Common Reagents and Conditions:
Hydrolysis: Beta-glucosidases are commonly used to hydrolyze glycitin into glycitein.
Oxidation and Reduction:
Major Products Formed: The primary product formed from the hydrolysis of glycitin is glycitein .
Wissenschaftliche Forschungsanwendungen
Glycitin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Glycitin exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammatory processes . Glycitin also promotes the proliferation and migration of human dermal fibroblast cells via TGF-β signaling, contributing to its anti-photoaging effects .
Vergleich Mit ähnlichen Verbindungen
Glycitin is part of a group of isoflavones that includes genistein, daidzein, and glycitein . These compounds share similar structures and biological activities but differ in their specific functional groups and glycosylation patterns:
Genistein: Known for its anti-cancer and antioxidant properties.
Daidzein: Exhibits anti-inflammatory and estrogenic activities.
Glycitein: Similar to glycitin, it has antioxidant and anti-inflammatory properties.
Glycitin’s uniqueness lies in its specific glycosylation pattern and its ability to be transformed into glycitein by intestinal microflora .
Eigenschaften
Molekularformel |
C22H28O10 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C22H28O10/c1-29-15-6-12-14(30-9-13(18(12)25)10-2-4-11(24)5-3-10)7-16(15)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-5,9,12,14-17,19-24,26-28H,6-8H2,1H3/t12?,14?,15?,16?,17-,19-,20+,21-,22-/m1/s1 |
InChI-Schlüssel |
BCUPCPIPOQJOFJ-VZWUZWFQSA-N |
Isomerische SMILES |
COC1CC2C(CC1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |
Kanonische SMILES |
COC1CC2C(CC1OC3C(C(C(C(O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide](/img/structure/B12355094.png)


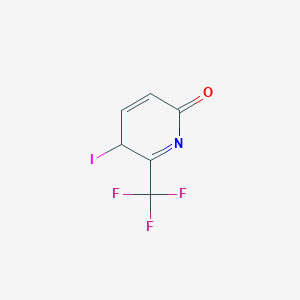
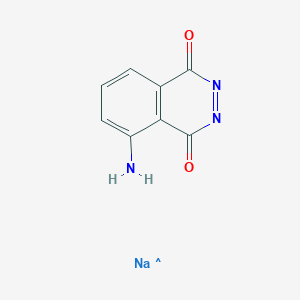
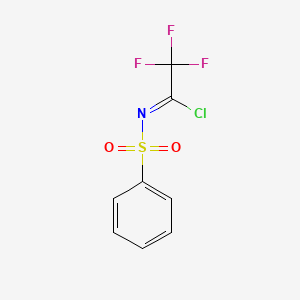
![Sodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B12355118.png)
![5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12355142.png)
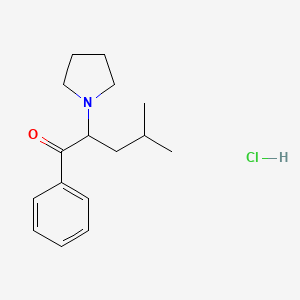
![1,3-Pyrrolidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester](/img/structure/B12355169.png)

![4-ethyl-6-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-2,4a,5,6,7,8-hexahydropyrazino[2,3-b]pyrazin-3-one;hydrochloride](/img/structure/B12355179.png)
